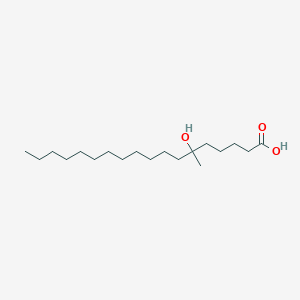
6-Hydroxy-6-methyloctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the hydroxylation of octadecanoic acid using appropriate reagents and catalysts. For instance, the reaction of octadecanoic acid with hydrogen peroxide in the presence of a catalyst such as tungsten oxide can yield the desired hydroxy acid. Another method involves the use of osmium tetroxide as a catalyst for the dihydroxylation of octadecenoic acid, followed by selective methylation at the 6th position.
Industrial Production Methods
Industrial production of octadecanoic acid, 6-hydroxy-6-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 6-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 6-hydroxy-6-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 6-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the 6th carbon position influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating cellular signaling pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid (palmitic acid): A saturated fatty acid with a similar structure but lacking the hydroxyl and methyl groups.
Octadecanoic acid (stearic acid): Another saturated fatty acid, differing in the absence of the hydroxyl and methyl groups.
9-Octadecenoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Uniqueness
Octadecanoic acid, 6-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the 6th carbon. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
101375-82-0 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
6-hydroxy-6-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-13-16-19(2,22)17-14-12-15-18(20)21/h22H,3-17H2,1-2H3,(H,20,21) |
Clave InChI |
KKSCIHIDCOHLKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)(CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



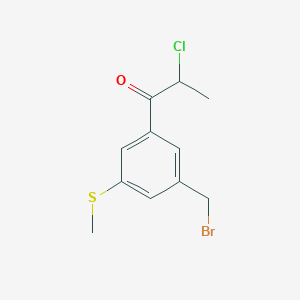
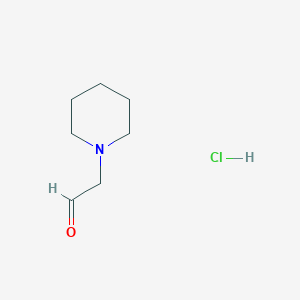
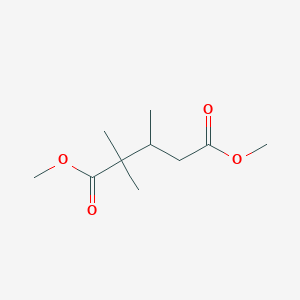
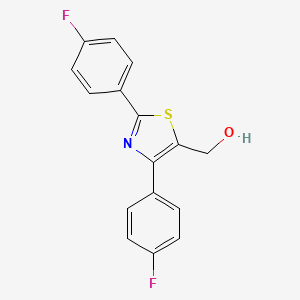
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
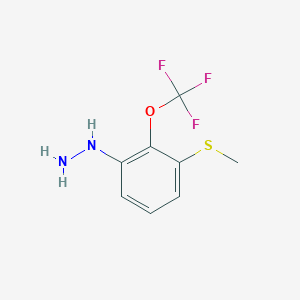

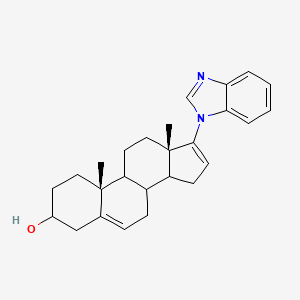
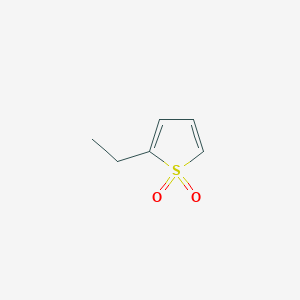
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)

![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)

